(5-Chloro-2-propoxypyridin-3-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

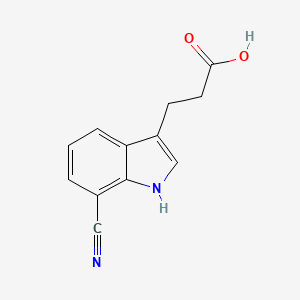

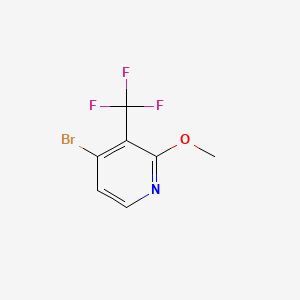

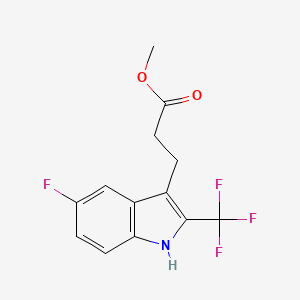

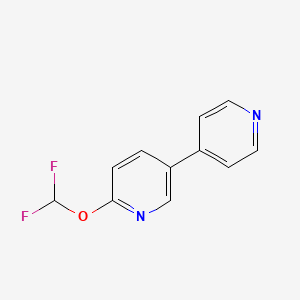

“(5-Chloro-2-propoxypyridin-3-yl)boronic acid” is a heterocyclic organic compound . It has a molecular weight of 215.4 and a molecular formula of C8H11BClNO3 . It is used for research purposes .

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters like “(5-Chloro-2-propoxypyridin-3-yl)boronic acid” can be achieved through several methods. One of the most promising methods is the iridium or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis

The IUPAC name for this compound is “(5-chloro-2-propoxypyridin-3-yl)boronic acid”. Its canonical SMILES structure is B(C1=CC(=CN=C1OCCC)Cl)(O)O . The InChI Key for this compound is PJZHOFJJGXMJEZ-UHFFFAOYSA-N .Chemical Reactions Analysis

“(5-Chloro-2-propoxypyridin-3-yl)boronic acid” can be used in various chemical reactions. For instance, it can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 370.3±52.0 °C at 760 mmHg . The compound has 4 H-bond acceptors and 2 H-bond donors .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Techniques: A study focused on the synthesis of related boronic acids, such as 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, detailed the process and conditions for creating high-purity boronic acids. This research is relevant to understanding the synthesis process of similar compounds like (5-Chloro-2-propoxypyridin-3-yl)boronic acid (Liu Guoqua, 2014).

- Halopyridinylboronic Acids and Esters: Another study discussed methods for synthesizing and isolating novel halopyridinylboronic acids and esters, highlighting their preparation and potential in creating new pyridine libraries (Bouillon et al., 2003).

Chemical Properties and Applications

- Boronic Acid Catalysis: Research into boronic acid catalysis, a key property of boronic acids, found new applications in reactions like the aza-Michael addition. This insight into the catalytic properties can inform applications of (5-Chloro-2-propoxypyridin-3-yl)boronic acid in organic synthesis (Hashimoto et al., 2015).

- Fluorescence Quenching: A study on boronic acid derivatives, including a similar compound, 5-chloro-2-methoxy phenyl boronic acid, investigated their fluorescence quenching properties. This suggests potential applications of (5-Chloro-2-propoxypyridin-3-yl)boronic acid in fluorescence-based sensors or analytical methods (Geethanjali et al., 2015).

Biomedical Research

- Boronic Acid in Biomedicine: Boronic acids, in general, have been explored for various biomedical applications, including drug development and as enzyme inhibitors. These applications can extend to (5-Chloro-2-propoxypyridin-3-yl)boronic acid, particularly in developing new therapeutic agents (Yang et al., 2003).

Sensing Applications

- Fluorescent Chemosensors: Boronic acids are known for their role in fluorescent sensors, particularly in detecting bioactive substances. The chemistry of boronic acids like (5-Chloro-2-propoxypyridin-3-yl)boronic acid can be leveraged in designing new fluorescent probes for various applications (Huang et al., 2012).

Propriétés

IUPAC Name |

(5-chloro-2-propoxypyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BClNO3/c1-2-3-14-8-7(9(12)13)4-6(10)5-11-8/h4-5,12-13H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZHOFJJGXMJEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OCCC)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681585 |

Source

|

| Record name | (5-Chloro-2-propoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-propoxypyridin-3-yl)boronic acid | |

CAS RN |

1217501-43-3 |

Source

|

| Record name | (5-Chloro-2-propoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B582254.png)

![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B582262.png)